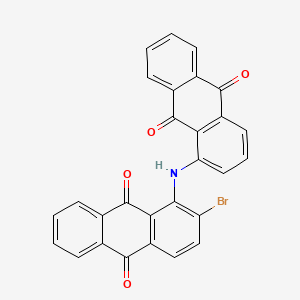
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylguanidine moiety, with hydroiodide as the counterion and three molecules of water of hydration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate typically involves the reaction of p-chlorophenyl isocyanate with dimethylamine, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is then crystallized with three molecules of water to obtain the trihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the guanidine moiety.
Reduction: Amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The chlorophenyl group enhances its binding affinity and specificity towards certain enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylguanidine: A simpler analog without the chlorophenyl group.
3-p-Chlorophenyl-1,1-dimethylurea: Similar structure but with a urea moiety instead of guanidine.
Uniqueness
3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate is unique due to the presence of both the chlorophenyl and dimethylguanidine groups, which confer distinct chemical and biological properties. Its hydroiodide salt form and trihydrate state also contribute to its stability and solubility, making it suitable for various applications.
Properties
CAS No. |
73806-60-7 |
|---|---|
Molecular Formula |
C9H13ClIN3 |
Molecular Weight |
325.58 g/mol |
IUPAC Name |
(4-chlorophenyl)-(N,N-dimethylcarbamimidoyl)azanium;iodide |
InChI |
InChI=1S/C9H12ClN3.HI/c1-13(2)9(11)12-8-5-3-7(10)4-6-8;/h3-6H,1-2H3,(H2,11,12);1H |
InChI Key |
MZHRUUHJHYYTMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)[NH2+]C1=CC=C(C=C1)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


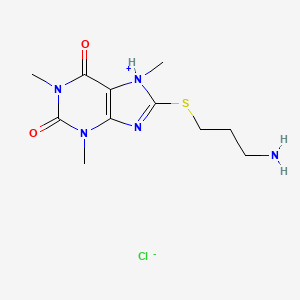
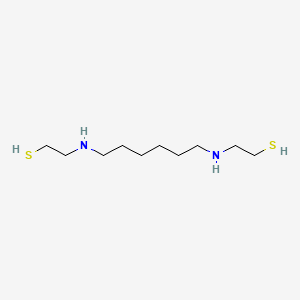
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
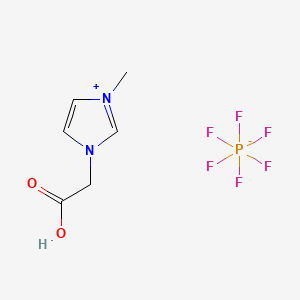
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
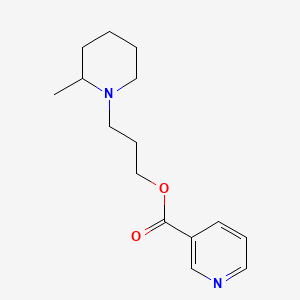
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
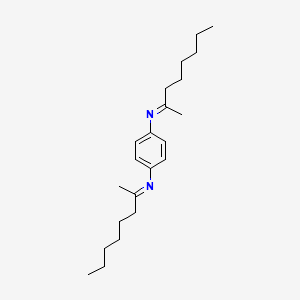

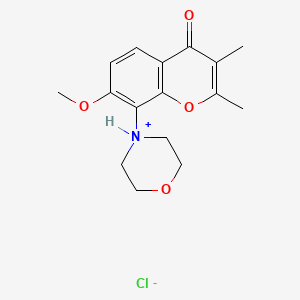
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)

